Superior Antiviral Potency and Broad-Spectrum Activity Against Herpesviruses
B 220 demonstrates potent, broad-spectrum antiherpesvirus activity, inhibiting HSV-1, CMV, and VZV replication in tissue culture at concentrations of 1 to 5 µM [1]. This potency is compared against a panel of 14 indoloquinoxaline derivatives, where B 220 was identified as the most active compound [1]. This establishes a clear potency advantage over other in-class analogs.
| Evidence Dimension | Antiviral activity (concentration range for inhibition of viral replication) |
|---|---|
| Target Compound Data | 1 to 5 µM (against HSV-1, CMV, VZV) |
| Comparator Or Baseline | 13 other indoloquinoxaline derivatives |
| Quantified Difference | B 220 identified as the most active compound among the 14 derivatives tested |
| Conditions | Tissue culture; cell types: human bladder cancer and human embryonic lung fibroblast cell lines; virus: HSV-1, CMV, VZV |
Why This Matters
This data confirms B 220's superior potency within its chemical class, ensuring that procurement of this specific derivative is necessary for achieving the reported level of antiviral activity.
- [1] Harmenberg J, Wahren B, Bergman J, Akerfeldt S, Lundblad L. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrob Agents Chemother. 1988 Nov;32(11):1720-4. doi: 10.1128/AAC.32.11.1720. PMID: 2855298. View Source
